N-ETHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE
Overview
Description
N-ETHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The presence of the piperidine ring and sulfonyl group in its structure suggests that it may have significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves the reaction of 2-methyl-4-(1-piperidinylsulfonyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-ETHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets in the body. The piperidine ring and sulfonyl group are likely to play a crucial role in its binding to these targets. The compound may modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share a similar sulfonyl group and have been studied for their analgesic activity.
Phenoxy acetamide derivatives: Compounds like chalcone, indole, and quinoline derivatives have been investigated for their diverse pharmacological activities.
Uniqueness
N-ETHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the presence of both the piperidine ring and the sulfonyl group, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-17-16(19)12-22-15-8-7-14(11-13(15)2)23(20,21)18-9-5-4-6-10-18/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSQOYMOYPYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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